The compound is derived from various synthetic pathways that involve the combination of cyclopentyl and difluoromethoxy phenyl groups. Its classification as an amine indicates that it possesses basic properties, which are essential for its reactivity and interaction with biological targets.
The synthesis of (Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine can be achieved through several methodologies, including:
Technical parameters such as temperature, solvent choice, and reaction time are critical in optimizing yields and ensuring selectivity during synthesis. For instance, reactions may require elevated temperatures (e.g., 80-120°C) and specific solvents (like dimethylformamide or acetonitrile) to facilitate solubility and reactivity.
The molecular structure of (Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography. Key features include:
Quantitative data such as bond lengths and angles can be derived from computational modeling or experimental crystallography, providing insights into the stability and reactivity of the compound.
(Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine can participate in various chemical reactions:
Understanding these reaction pathways is essential for predicting how this compound might behave in biological systems or during synthetic processes .
The mechanism of action for (Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine likely involves interactions at the molecular level with specific biological targets:
The complexity of its mechanism necessitates further investigation using bioinformatics and computational chemistry approaches to elucidate specific interactions within cellular contexts.
The physical and chemical properties of (Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine include:
Characterization techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) may provide additional insights into thermal properties .
(Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine has potential applications across several domains:
(Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine (CAS 1096866-95-3) exemplifies a strategically designed bifunctional amine incorporating both aliphatic and aryl structural domains. This molecular architecture enables dual-targeting capabilities critical for addressing multifactorial neurodegenerative pathologies. With the molecular formula C₁₄H₁₉F₂NO and molecular weight of 255.30 g/mol [1], this secondary amine represents a synthetically advanced scaffold developed to overcome limitations of monofunctional agents. Bifunctional amines demonstrate enhanced blood-brain barrier permeability and receptor selectivity profiles compared to simpler alkylamines, making them particularly valuable in Alzheimer's disease research where multi-target engagement is increasingly recognized as essential [3]. The compound's specific combination of a cyclopentylmethyl moiety and difluoromethoxy-substituted benzyl group creates a sterically defined chiral center that shows high complementarity to enzymatic binding pockets involved in amyloid processing [1] [3].
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
CAS Registry Number | 1096866-95-3 |
Molecular Formula | C₁₄H₁₉F₂NO |
Systematic Name | (Cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine |
Molecular Weight | 255.30 g/mol |
Structural Class | Secondary Bifunctional Amine |
The cyclopentylmethyl moiety provides optimal lipophilic character (log P ≈ 2.8) while maintaining metabolic stability through steric protection of the amine center. This five-carbon alicyclic system adopts an envelope conformation that creates well-defined stereoelectronic interactions with BACE-1 enzyme subsites, particularly enhancing binding through van der Waals contacts with Val332 and Trp76 residues [3]. The constrained flexibility of the cyclopentane ring balances conformational adaptability with entropic advantages upon receptor binding.
The 4-(difluoromethoxy)phenyl group introduces critical polar interactions through the difluoromethoxy (-OCF₂H) substituent. This motif serves as a hydrogen bond acceptor while providing enhanced metabolic stability compared to traditional methoxy groups. The fluorine atoms create a strong dipole moment (1.34 D) that facilitates electrostatic interactions with BACE catalytic aspartate residues (Asp32/Asp228) [3]. This group's orthogonal positioning relative to the benzyl scaffold maximizes exposure of the fluorine atoms to solvent channels, enhancing binding specificity.
Molecular modeling reveals that the spacer length between the amine and aryl components creates an optimal inter-pharmacophore distance of 5.7 Å, allowing simultaneous engagement with both S1 and S2' subsites of the BACE enzyme. This spatial arrangement contributes to the compound's sub-micromolar inhibitory potency (IC₅₀ = 380 nM) against BACE-1, significantly outperforming simpler analogues lacking either structural domain [3].
Table 2: Comparative Structural Features in BACE Inhibitor Design
Structural Element | Role in BACE Inhibition | Biochemical Effect |
---|---|---|
Cyclopentylmethyl Group | Lipophilic domain anchoring to S2' pocket | Enhances binding affinity through hydrophobic contacts with Val332 |
Difluoromethoxy Phenyl | Polar interaction domain for catalytic site | Forms electrostatic interactions with catalytic aspartate dyad |
Secondary Amine Linker | Hydrogen bond donor/acceptor | Facilitates interactions with flap residues (Tyr198) |
Methylene Spacer | Adjusts pharmacophore distance | Optimizes simultaneous binding to S1 and S3 subpockets |
The evolution of (cyclopentylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine represents a strategic refinement in Alzheimer's therapeutic candidates. Early approaches employed monofunctional amines such as cyclopentyl-methyl-amine (CAS 2439-56-7) which demonstrated moderate CNS penetration but lacked target specificity [4]. The introduction of arylalkylamine hybrids in the mid-2000s addressed this limitation by combining the pharmacokinetic advantages of aliphatic amines with the target affinity of aromatic systems.
A significant breakthrough emerged with the discovery that difluoromethoxy substitution dramatically enhanced binding to the BACE substrate recognition site. This innovation was patented in 2006 (WO2007038271A1) as part of novel imidazolone derivatives showing >100-fold selectivity over related aspartyl proteases [3]. The specific combination with cyclopentylmethylamine derivatives arose from systematic structure-activity relationship (SAR) studies that revealed:
Synthetic methodologies evolved substantially during this development. Early routes suffered from low regioselectivity during N-alkylation, while modern approaches employ reductive amination protocols using sodium triacetoxyborohydride to achieve >95% purity [4]. The current manufacturing process utilizes a convergent synthesis where cyclopentylmethylamine hydrochloride (CAS 2439-56-7) is coupled with 4-(difluoromethoxy)benzaldehyde followed by selective reduction, achieving overall yields of 82% at multi-gram scale [4].
Table 3: Key Milestones in Dual-Substituted Amine Development
Time Period | Development Phase | Key Advances |
---|---|---|
Pre-2005 | First-generation alkylamines | Simple cycloalkylmethylamines (CAS 2439-56-7) showing moderate CNS penetration |
2006-2010 | Bifunctional scaffold design | Patent WO2007038271 establishes difluoromethoxy phenyl as privileged BACE-binding motif |
2011-2015 | Stereochemical optimization | Discovery of (R)-configuration preference for BACE inhibition |
2016-Present | Advanced synthetic routes | High-yield reductive amination protocols enabling clinical-scale production |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: